molecular formula C6H8N2O2 B1525587 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one CAS No. 869357-37-9

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Cat. No.: B1525587
CAS No.: 869357-37-9
M. Wt: 140.14 g/mol
InChI Key: KYKZWYYOWMTZNJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Biological Activity

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C7H8N2O, with a molar mass of approximately 136.15 g/mol. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

The structure of this compound features a pyridazine ring with two methyl groups at positions 2 and 6, and a hydroxyl group at position 5. This arrangement contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Pharmaceutical Applications
    • Neurological Disorders : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, enhancing drug efficacy and specificity .
    • Analgesic and Anti-inflammatory Effects : Studies have shown that derivatives of pyridazinones exhibit potent analgesic activity with minimal side effects compared to traditional NSAIDs. For instance, some derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammation pathways .
  • Agricultural Chemistry
    • Herbicidal Activity : The compound is utilized in the development of safer and more effective herbicides. Its structural similarities with other herbicidal compounds suggest potential for synergistic effects when combined with other agents .
  • Biochemical Research
    • Enzyme Inhibition : It has been employed in studies related to enzyme inhibition, leading to discoveries of new therapeutic agents for metabolic diseases .
  • Material Science
    • The compound is explored for its potential in creating advanced materials, particularly in coatings and polymers that require enhanced durability .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • A study on pyridazinone derivatives indicated that modifications at specific positions on the ring can significantly enhance analgesic properties while reducing ulcerogenic effects typically associated with conventional pain relievers .
  • Research focusing on enzyme interactions revealed that certain derivatives of this compound inhibited key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparison with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their unique properties:

Compound NameStructure FeaturesUnique Properties
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneFuranone structure with hydroxyl and methyl groupsKnown for flavoring properties
6-(4-Chlorophenyl)-4-hydroxy-pyridazinoneChlorinated phenyl group on pyridazinoneExhibits potent herbicidal activity
3-Amino-1,2,4-triazoleTriazole ring with amino substituentAntifungal properties

Q & A

Q. Basic: What synthetic strategies are effective for preparing 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one and its analogs?

Answer:
The compound can be synthesized via alkylation or nucleophilic substitution of precursor pyridazinones. For example:

  • Microwave-assisted alkylation : React 5-hydroxy-2-methylpyridazin-3(2H)-one with methyl iodide in acetone using anhydrous potassium carbonate as a base. Monitor reaction completion via TLC and purify via preparative TLC (petroleum ether/ethyl acetate, 1:1) .
  • Hydrazine-mediated cyclization : Use hydrazine hydrate with a substituted furanone precursor in DMF at 80°C, followed by recrystallization (e.g., dioxane) to isolate the product .

Q. Advanced: How can regioselectivity challenges during functionalization of the pyridazinone core be addressed?

Answer:
Regioselectivity in substitutions (e.g., at positions 4 or 5) depends on reaction conditions and directing groups :

  • Methoxy vs. chloro substituents : Sodium methoxide in dioxane selectively replaces chloro groups with methoxy at position 4 or 5, depending on precursor design .
  • Steric and electronic effects : Use bulky alkylating agents (e.g., benzyl halides) to favor substitution at less hindered positions. Monitor via 1H^{1}\text{H}-NMR to confirm regiochemistry .

Q. Basic: What analytical methods are recommended for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : Use 13C^{13}\text{C}-NMR to distinguish between methyl groups (δ ~20–25 ppm) and carbonyl signals (δ ~158–167 ppm). Compare with published data for analogous pyridazinones .
  • HPLC-UV/MS : Optimize mobile phase (e.g., ammonium acetate buffer pH 6.5 with acetonitrile) to resolve hydroxylated metabolites or degradation products .

Q. Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^{1}\text{H}-13C^{13}\text{C} couplings, especially for diastereotopic methyl groups .
  • X-ray crystallography : Confirm absolute configuration if recrystallization yields suitable crystals (e.g., using dioxane or ethyl acetate) .
  • Comparative analysis : Cross-reference with databases (e.g., PubChem) but validate against primary literature due to potential discrepancies in computed data .

Q. Basic: What stability studies are critical for this compound in aqueous solutions?

Answer:

  • pH-dependent degradation : Test stability in buffers (pH 1–13) at 25–40°C. Monitor via HPLC for hydrolysis products (e.g., loss of methyl or hydroxyl groups) .
  • Photostability : Expose to UV light (λ = 254 nm) and track degradation using TLC or LC-MS .

Q. Advanced: How can researchers develop structure-activity relationships (SAR) for pyridazinone derivatives?

Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens, aryl groups) at positions 2, 5, or 6 via methods in .
  • Biological assays : Test analogs for target affinity (e.g., kinase inhibition) using in vitro models. Correlate electronic properties (Hammett constants) with activity .

Q. Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Recrystallization : Use dioxane or ethyl acetate for high-purity isolates (>95%) .
  • Preparative TLC : Apply petroleum ether/ethyl acetate (1:1) for small-scale purification of alkylated derivatives .

Q. Advanced: How to optimize reaction yields in multi-step syntheses involving pyridazinones?

Answer:

  • Kinetic control : For intermediates like 5-chloro derivatives, reduce reaction time to minimize side reactions (e.g., over-alkylation) .
  • Microwave irradiation : Enhance reaction rates and yields (e.g., 70–80% for benzyl derivatives) compared to conventional heating .

Q. Basic: What computational tools aid in predicting the reactivity of this compound?

Answer:

  • DFT calculations : Model electrophilic substitution sites using Gaussian software (B3LYP/6-31G* basis set) .
  • Molecular docking : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Advanced: How to address solubility challenges in biological testing of pyridazinone derivatives?

Answer:

  • Prodrug design : Synthesize phosphate or acetate esters to enhance aqueous solubility. Hydrolyze in vivo to release active compound .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability in cell-based assays .

Properties

IUPAC Name

5-hydroxy-2,6-dimethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKZWYYOWMTZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-hydroxy-2,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (3.00 g, 15.1 mmol) and 6 N aqueous HCl (25 mL, 150 mmol) in dioxane (25 mL) was refluxed for 48 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to give the crude material that was diluted with EtOAc. The organic layer was washed with water and brine, dried over MgSO4, filtered, and concentrated under reduced pressure to give 0.74 g (35%) of the desired product. The aqueous layer was concentrated under reduced pressure. The resulting solid was diluted with water and EtOAc-THF. The organic layer was separated. The aqueous layer was extracted with EtOAc (2×). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give 0.80 g (37%) of the additional desired product. A total of 1.54 g (72%) of the desired product was obtained, which was used directly without further purification.
Name
methyl 5-hydroxy-2,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methoxy-2,6-dimethylpyridazin-3-one
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
5-Bromo-2,6-dimethylpyridazin-3-one
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
5-Amino-2,6-dimethylpyridazin-3-one
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
Reactant of Route 4
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
Reactant of Route 5
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

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